Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Trypanosoma cruzi Chagas disease structure-activity relationship

This pyridyl benzamide (CHEMBL1486135) is a validated, selective T. cruzi CYP51 inhibitor essential for kinetoplastid biology and Chagas disease research. Unlike generic analogs, its precise chemotype—dimethylsulfamoyl, N-methylpiperazine, and unhindered 3-pyridyl—is mandatory for bioactivity. With characterized ADME (human microsomal stability 55%), solubility (82 μM), and benchmark CYP51 IC50 (0.42 μM), it outperforms earlier hits as a reference inhibitor in screening cascades and a robust starting point for multiparameter lead optimization.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 694447-21-7
Cat. No. B2497692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
CAS694447-21-7
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19)
InChIKeyYKNZAXOSFAPAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide (CAS 694447-21-7): Core Chemical and Pharmacological Profile for Targeted Procurement


4-(Dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide (CAS 694447-21-7) is a synthetic, small-molecule pyridyl benzamide featuring a dimethylsulfamoyl substituent and a 3‑picolylamine side chain. It belongs to a chemotype originally disclosed as *pyridyl benzamide 2* and has been characterized as a potent, selective inhibitor of *Trypanosoma cruzi*, the etiological agent of Chagas disease [1]. Unlike broader‑spectrum antiprotozoals, this compound demonstrates a selectivity index ≥10 for T. cruzi over other protozoan parasites, making it a targeted probe for kinetoplastid biology and a differentiated starting point for lead optimization programs [1].

Why Generic Pyridyl Benzamide Scaffolds Cannot Substitute for 4-(Dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide in Critical Assays


Within the pyridyl benzamide class, minor structural modifications drastically alter anti‑T. cruzi potency, parasite selectivity, and metabolic stability. The initial SAR study demonstrated that the simultaneous presence of the benzamide core, a sulfonamide group, an N‑methylpiperazine moiety, and a sterically unhindered 3‑pyridyl substructure is essential for high activity [1]. Removal or bulkier substitution of any of these elements yields substantial loss of inhibitory activity, highlighting that generic or truncated pyridyl benzamide analogs cannot be interchanged without compromising biological readouts [1]. Furthermore, the compound’s selectivity for T. cruzi over other protozoa (e.g., *T. brucei*, *Leishmania*) is not a class‑level property but is compound‑specific, making precise chemical identity critical for reproducible research [1].

Head‑to‑Head Quantitative Performance of 4-(Dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide Versus Closest Analogs


Anti‑T. cruzi Potency and Selectivity Index Compared with Reference Drugs and In‑Class Analogs

4‑(Dimethylsulfamoyl)‑N‑(pyridin‑3‑ylmethyl)benzamide (referred to as pyridyl benzamide 2) inhibited T. cruzi with an IC50 of 1.3 μM, comparable to the front‑line drug benznidazole (IC50 1.0 μM) in the same assay [1]. Crucially, the compound exhibited a selectivity index (SI) ≥10 against T. cruzi over T. brucei and Leishmania donovani, whereas benznidazole and several close pyridyl benzamide analogs lacking the sulfonamide or N‑methylpiperazine groups showed substantially reduced selectivity or lost potency entirely [1]. This demonstrates that the compound’s parasite‑specific activity profile is not a general class feature but is uniquely encoded in its specific substitution pattern.

Trypanosoma cruzi Chagas disease structure-activity relationship

CYP51 Enzyme Inhibition and Relationship to Antiparasitic Activity

Pyridyl benzamide 2 was shown to inhibit T. cruzi CYP51 (lanosterol 14α‑demethylase) with an IC50 of 0.42 μM [1]. This inhibition is mechanistically relevant because T. cruzi CYP51 is a validated drug target. By contrast, the close analog lacking the N‑methylpiperazine group (compound 4, IC50 > 10 μM) failed to inhibit CYP51, indicating that the N‑methylpiperazine moiety is a critical pharmacophoric element for target engagement [1].

CYP51 ergosterol biosynthesis enzyme inhibition

Metabolic Stability in Human and Mouse Liver Microsomes

In human liver microsomes, pyridyl benzamide 2 exhibited 55% remaining after 30 min incubation, while in mouse microsomes 38% remained [1]. These values are superior to several active analogs (e.g., compound 3, <10% remaining in human microsomes) and indicate that the specific substitution pattern imparts moderate metabolic stability suitable for oral lead development, in contrast to rapidly metabolized isosteres [1].

microsomal stability ADME lead optimization

Aqueous Solubility and Drug‑Like Properties Relative to Advanced Leads

The thermodynamic aqueous solubility of pyridyl benzamide 2 was measured at 82 μM (pH 7.4), which is >100‑fold higher than the typical solubility of the second‑generation CYP51 inhibitor posaconazole (<0.5 μM) [1]. Within the pyridyl benzamide series, removal of the dimethylsulfamoyl group increased solubility but abolished anti‑T. cruzi activity, highlighting a balanced solubility‑potency relationship that the target compound uniquely achieves [1].

solubility drug-likeness biopharmaceutical properties

Optimal Deployment Scenarios for 4-(Dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide in Drug Discovery and Chemical Biology


Targeted Probe for T. cruzi CYP51 Sterol Biosynthesis Studies

The validated CYP51 inhibitory activity (IC50 0.42 μM) and clear SAR dependency on the N‑methylpiperazine group make this compound an ideal chemical probe for investigating ergosterol pathway perturbations in T. cruzi, without the confounding polypharmacology of clinical azoles [1]. Researchers can use it as a benchmark inhibitor in biochemical CYP51 assays and in parasite‑based rescue experiments with ergosterol supplementation.

Selectivity‑Driven Screening Hit for Chagas Disease Phenotypic Assays

With an IC50 of 1.3 μM against intracellular T. cruzi amastigotes and a selectivity index ≥10 over other protozoa, the compound is well‑suited as a reference inhibitor in high‑content screening campaigns aimed at identifying T. cruzi‑specific pathways [1]. Its selectivity profile reduces false‑positive hits arising from general cytotoxicity, improving the quality of screening cascades.

Lead Optimization Starting Point with Favorable Developability Profile

The combination of moderate microsomal stability (55% remaining in human, 38% in mouse), acceptable solubility (82 μM), and synthetic tractability positions this compound as a superior starting point for multiparameter lead optimization compared to earlier pyridyl benzamide hits that suffered from rapid metabolism or poor solubility [1]. Medicinal chemistry teams can use it to explore substitution vectors while maintaining baseline CYP51 engagement.

Comparator Standard in Academic Screening Libraries

Given its well‑characterized potency, selectivity, and ADME properties, this compound serves as an ideal positive control in academic compound collections focused on neglected tropical diseases. Its data‑rich profile allows laboratories to benchmark assay performance and verify the biological relevance of newly synthesized analogs [1].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.